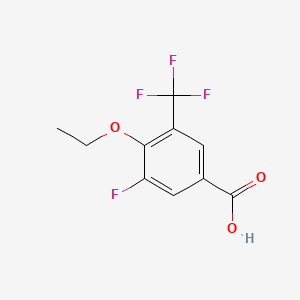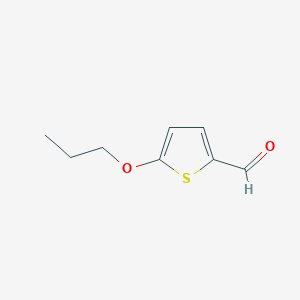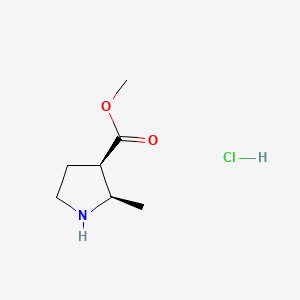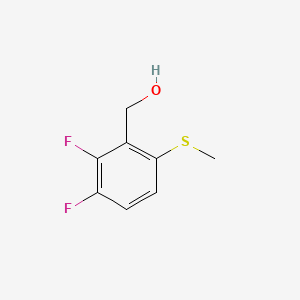
3-Fluoro-4-methoxy-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-2-methylphenol is an organic compound with the molecular formula C8H9FO2 It is a substituted phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor, such as 3-fluoro-4-nitro-2-methylphenol, followed by reduction of the nitro group to an amino group and subsequent methylation to introduce the methoxy group .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation , methylation , and reduction reactions, followed by purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxy-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. The methoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but lacks the methoxy group.
2-Methoxy-4-methylphenol: Similar structure but lacks the fluorine atom.
3-Fluoro-2-methylphenol: Similar structure but lacks the methoxy group
Uniqueness
3-Fluoro-4-methoxy-2-methylphenol is unique due to the combination of the fluorine, methoxy, and methyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4,10H,1-2H3 |
InChI Key |
CKUZLXZRZLWZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
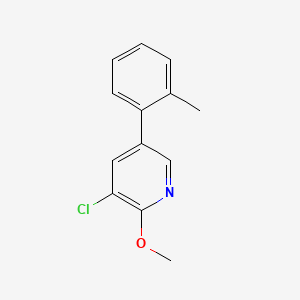
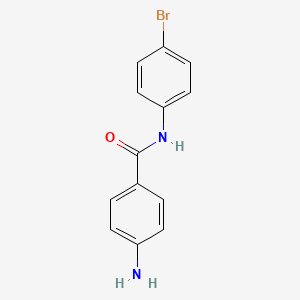
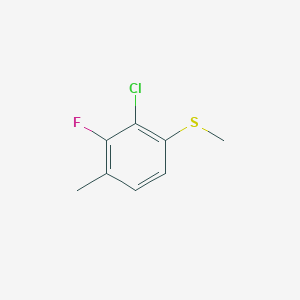

![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


